Dibromoacetic Acid (DBAA, CAS: 631-64-1) is a dihalogenated carboxylic acid widely utilized as a critical analytical standard in water quality testing, a specialized precursor in organic synthesis, and a model compound in toxicological research [1]. Characterized by two highly electrophilic bromine atoms adjacent to a carboxylic acid group, DBAA exhibits pronounced reactivity in nucleophilic substitution and elimination pathways [2]. For industrial and scientific buyers, DBAA's value lies in its specific hydrolytic profile, its unique pharmacokinetic behavior in mammalian models, and its ability to participate in direct, stereoselective carbon-carbon bond formations without the need for protective groups[3]. Its distinct physicochemical properties necessitate careful procurement evaluation against its chlorinated and monobrominated analogs to ensure process compatibility and analytical accuracy.
Substituting Dibromoacetic Acid with closely related analogs, such as Dichloroacetic Acid (DCAA) or Monobromoacetic Acid (MBAA), fundamentally compromises both synthetic workflows and analytical compliance [1]. In environmental monitoring, DBAA is a strictly regulated disinfection byproduct with specific trace-level detection limits; substituting it with a generic haloacetic acid standard invalidates instrument calibration and regulatory reporting [2]. In synthetic applications, the weaker carbon-bromine bonds of DBAA compared to the carbon-chlorine bonds of DCAA result in significantly different reaction kinetics, allowing for direct stereoselective reactions that DCAA cannot efficiently perform [3]. Furthermore, DBAA's distinct hydrolytic degradation rate and rapid hepatic first-pass metabolism mean that it cannot be interchanged with DCAA in long-term storage formulations or in vivo toxicological models without causing severe data artifacts or process failures [4].
The stability of haloacetic acids in aqueous environments is highly dependent on their halogen substituents. DBAA demonstrates an extrapolated aqueous hydrolysis half-life of 12 years at 15°C, whereas its chlorinated analog, DCAA, exhibits a significantly longer half-life of 68 years under identical conditions[1]. At elevated temperatures (82°C), the hydrolysis rate constant for DBAA is 1.86 × 10^-6 s^-1, indicating a faster degradation pathway compared to DCAA [1].
| Evidence Dimension | Aqueous hydrolysis half-life at 15°C |
| Target Compound Data | 12 years (DBAA) |
| Comparator Or Baseline | 68 years (DCAA) |
| Quantified Difference | DBAA degrades >5.6 times faster via hydrolysis than DCAA in aqueous environments. |
| Conditions | Extrapolated aqueous solution at 15°C |
Procurement teams must specify stricter moisture-barrier packaging and shorter shelf-life turnover for DBAA compared to DCAA to prevent hydrolytic degradation during storage.
In organic synthesis, DBAA serves as a highly efficient precursor for the generation of (E)-α,β-unsaturated carboxylic acids. When promoted by samarium diiodide (SmI2), unprotected DBAA reacts directly with aldehydes to form C-C bonds with total E-stereoselectivity [1]. This direct aldol-type reaction and subsequent β-elimination bypasses the multi-step protection and deprotection sequences typically required when using traditional unhalogenated or monohalogenated carboxylic acid precursors [1].
| Evidence Dimension | Synthetic steps for (E)-α,β-unsaturated carboxylic acid generation |
| Target Compound Data | 1-step direct reaction using unprotected DBAA |
| Comparator Or Baseline | Multi-step sequence (protection, reaction, deprotection) using traditional precursors |
| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) while maintaining >99% E-stereoselectivity. |
| Conditions | SmI2-promoted reaction with aldehydes |
Procuring DBAA for unsaturated acid synthesis drastically shortens manufacturing workflows and improves atom economy by bypassing functional group protection.
The toxicokinetic profile of DBAA differs significantly from its chlorinated counterparts, making it uniquely suited for specific metabolic studies. In male F344/N rat models, the oral bioavailability of DBAA is approximately 30%[1]. This is substantially lower than the bioavailability typically observed for DCAA, a difference explicitly attributed to the much greater rate of hepatic first-pass metabolism experienced by DBAA [1].
| Evidence Dimension | Oral bioavailability |
| Target Compound Data | ~30% oral bioavailability (DBAA) |
| Comparator Or Baseline | Higher systemic bioavailability (DCAA) |
| Quantified Difference | DBAA exhibits significantly lower systemic bioavailability (30%) due to rapid hepatic first-pass metabolism compared to DCAA. |
| Conditions | Male F344/N rat oral administration model |
Researchers designing toxicological or metabolic assays must procure DBAA specifically to study rapid first-pass hepatic clearance mechanisms that DCAA fails to model accurately.
As a regulated disinfection byproduct, DBAA requires highly sensitive analytical calibration. Under EPA Method 552.3 utilizing liquid-liquid microextraction and GC-ECD, DBAA has a Method Detection Limit (MDL) of 0.021 µg/L [1]. In contrast, DCAA has an MDL of 0.084 µg/L under the same analytical protocol [1]. This necessitates the use of ultra-high-purity DBAA standards to ensure accurate instrument calibration at these extreme trace levels.
| Evidence Dimension | Method Detection Limit (MDL) via GC-ECD |
| Target Compound Data | 0.021 µg/L (DBAA) |
| Comparator Or Baseline | 0.084 µg/L (DCAA) |
| Quantified Difference | DBAA requires an analytical calibration sensitivity exactly 4 times greater (lower MDL) than DCAA. |
| Conditions | EPA Method 552.3 (Liquid-liquid microextraction, derivatization, GC-ECD) |
Environmental testing labs must procure ultra-high-purity DBAA reference standards to reliably calibrate instruments for its uniquely stringent trace-level detection requirements.
Because DBAA requires a highly sensitive Method Detection Limit of 0.021 µg/L via GC-ECD, ultra-high-purity DBAA is procured by environmental laboratories as an essential calibration standard [1]. It ensures accurate quantification of brominated disinfection byproducts in municipal drinking water, a regulatory requirement that cannot be fulfilled by DCAA or other haloacetic acid standards.
In pharmaceutical and fine chemical manufacturing, DBAA is a highly efficient precursor for SmI2-promoted aldol-type reactions with aldehydes[2]. Its ability to undergo direct C-C bond formation with total E-stereoselectivity allows process chemists to bypass the costly and time-consuming protection-deprotection sequences required when using traditional unhalogenated or monohalogenated precursors.
Due to its rapid hepatic first-pass metabolism and resulting ~30% oral bioavailability, DBAA is specifically selected over DCAA for toxicological assays evaluating the hepatic clearance of haloacetic acids [3]. Researchers procure DBAA to accurately model the unique metabolic pathways and oxidative stress responses associated with brominated environmental contaminants, ensuring physiological relevance in mammalian models.
Corrosive;Irritant